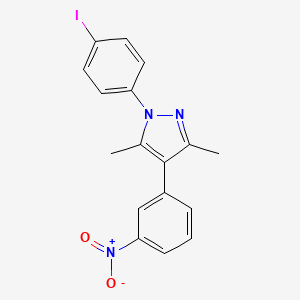![molecular formula C35H31NO6 B12465734 2-[4-(benzyloxy)phenyl]-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12465734.png)
2-[4-(benzyloxy)phenyl]-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(benciloxi)fenil]-2-oxoetilo 2-(1,3-dioxooctahidro-4,6-etenociclopropa[f]isoindol-2(1H)-il)-3-fenilpropanoato es un compuesto orgánico complejo con una estructura única que combina varios grupos funcionales
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-[4-(benciloxi)fenil]-2-oxoetilo 2-(1,3-dioxooctahidro-4,6-etenociclopropa[f]isoindol-2(1H)-il)-3-fenilpropanoato implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Los pasos clave generalmente incluyen:
Formación del intermedio benciloxifenilo: Este paso implica la reacción de 4-hidroxibenzaldehído con bromuro de bencilo en presencia de una base como carbonato de potasio para formar 4-(benciloxi)benzaldehído.
Síntesis del intermedio oxoetilo: El 4-(benciloxi)benzaldehído se hace reaccionar luego con acetoacetato de etilo en presencia de una base para formar 2-[4-(benciloxi)fenil]-2-oxoacetato de etilo.
Ciclización y funcionalización: El paso final implica la ciclización del intermedio oxoetilo con un compuesto dioxo adecuado, seguido de la funcionalización para introducir los grupos isoindolilo y fenilpropanoato.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente involucraría la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y automatización para garantizar la calidad y la escalabilidad consistentes.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-[4-(benciloxi)fenil]-2-oxoetilo 2-(1,3-dioxooctahidro-4,6-etenociclopropa[f]isoindol-2(1H)-il)-3-fenilpropanoato puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando reactivos como permanganato de potasio o trióxido de cromo para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción utilizando reactivos como borohidruro de sodio o hidruro de aluminio y litio pueden emplearse para reducir los grupos carbonilo a alcoholes.
Sustitución: El grupo benciloxi puede sustituirse por otros grupos funcionales utilizando reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio (KMnO4), trióxido de cromo (CrO3)
Reducción: Borohidruro de sodio (NaBH4), hidruro de aluminio y litio (LiAlH4)
Sustitución: Nucleófilos como aminas, tioles o haluros
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
2-[4-(benciloxi)fenil]-2-oxoetilo 2-(1,3-dioxooctahidro-4,6-etenociclopropa[f]isoindol-2(1H)-il)-3-fenilpropanoato tiene varias aplicaciones de investigación científica:
Química: Puede usarse como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en la síntesis orgánica.
Biología: El compuesto puede tener potencial como sonda bioquímica para estudiar interacciones enzimáticas y vías celulares.
Medicina: La investigación de sus propiedades farmacológicas podría conducir al desarrollo de nuevos agentes terapéuticos.
Industria: Puede usarse en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 2-[4-(benciloxi)fenil]-2-oxoetilo 2-(1,3-dioxooctahidro-4,6-etenociclopropa[f]isoindol-2(1H)-il)-3-fenilpropanoato involucra su interacción con objetivos moleculares específicos. Estos objetivos podrían incluir enzimas, receptores u otras proteínas involucradas en vías celulares. La estructura del compuesto le permite unirse a estos objetivos y modular su actividad, lo que lleva a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
4'-Benciloxi-2-bromopropiofenona: Este compuesto comparte el grupo benciloxifenilo pero difiere en su estructura general y grupos funcionales.
2-[4-(benciloxi)fenil]etanol: Este compuesto también contiene el grupo benciloxifenilo pero tiene una estructura más simple con un grupo etanol.
Singularidad
2-[4-(benciloxi)fenil]-2-oxoetilo 2-(1,3-dioxooctahidro-4,6-etenociclopropa[f]isoindol-2(1H)-il)-3-fenilpropanoato es único debido a su estructura compleja, que combina múltiples grupos funcionales y permite una reactividad química y una actividad biológica diversas.
Propiedades
Fórmula molecular |
C35H31NO6 |
|---|---|
Peso molecular |
561.6 g/mol |
Nombre IUPAC |
[2-oxo-2-(4-phenylmethoxyphenyl)ethyl] 2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-3-phenylpropanoate |
InChI |
InChI=1S/C35H31NO6/c37-30(23-11-13-24(14-12-23)41-19-22-9-5-2-6-10-22)20-42-35(40)29(17-21-7-3-1-4-8-21)36-33(38)31-25-15-16-26(28-18-27(25)28)32(31)34(36)39/h1-16,25-29,31-32H,17-20H2 |
Clave InChI |
KQXIQWNCTISJHB-UHFFFAOYSA-N |
SMILES canónico |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C(CC5=CC=CC=C5)C(=O)OCC(=O)C6=CC=C(C=C6)OCC7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetonitrile (non-preferred name)](/img/structure/B12465651.png)

![2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-methylquinolinium](/img/structure/B12465665.png)


![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12465672.png)
![N-(3-acetylphenyl)-N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide](/img/structure/B12465678.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methylphenyl)glycinamide](/img/structure/B12465679.png)
![3-[(2-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B12465680.png)
![N,N-diethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine](/img/structure/B12465689.png)
![2-{4-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B12465697.png)
![4-butoxyphenyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12465715.png)
![4-Tert-butylphenyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)cyclohexanecarboxylate (non-preferred name)](/img/structure/B12465720.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(3,4-dichlorophenyl)amino]-5-oxopentanoate](/img/structure/B12465737.png)
